Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives Thiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate in the presence of triethylamine and anhydrous tetrahydrofuran. The reaction mixture is cooled to 0°C, and then slowly warmed to room temperature and further to 70°C. The pH is adjusted to acidic using hydrochloric acid to precipitate the product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit poly (ADP-ribose) polymerase, an enzyme involved in DNA repair. This inhibition leads to the accumulation of DNA damage in cancer cells, ultimately causing cell death .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-{[(3,4-dihydro-4-oxo-1-phthalazinyl)methyl]amino}benzoic acid: Another thiazole derivative with similar biological activities.
1,3,4-Thiadiazole derivatives: Known for their antimicrobial properties.
Indole derivatives: Widely studied for their anticancer and antiviral activities.
Uniqueness
Methyl 5-methyl-2-{[(3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)acetyl]amino}-1,3-thiazole-4-carboxylate is unique due to its specific structure, which allows it to interact with a variety of molecular targets. Its ability to inhibit poly (ADP-ribose) polymerase sets it apart from other similar compounds, making it a promising candidate for further research in cancer therapy.
Properties
Molecular Formula |
C17H16N4O4S |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
methyl 5-methyl-2-[[2-(3-methyl-4-oxophthalazin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C17H16N4O4S/c1-9-14(16(24)25-3)19-17(26-9)18-13(22)8-12-10-6-4-5-7-11(10)15(23)21(2)20-12/h4-7H,8H2,1-3H3,(H,18,19,22) |
InChI Key |
DDNGWFLRHLUKDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CC2=NN(C(=O)C3=CC=CC=C32)C)C(=O)OC |
Origin of Product |
United States |
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